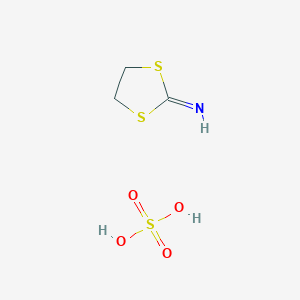

1,3-dithiolan-2-imine;sulfuric acid

Descripción

Propiedades

Número CAS |

19210-54-9 |

|---|---|

Fórmula molecular |

C3H7NO4S3 |

Peso molecular |

217.3 g/mol |

Nombre IUPAC |

1,3-dithiolan-2-imine;sulfuric acid |

InChI |

InChI=1S/C3H5NS2.H2O4S/c4-3-5-1-2-6-3;1-5(2,3)4/h4H,1-2H2;(H2,1,2,3,4) |

Clave InChI |

DNFYSWDNSNKUOM-UHFFFAOYSA-N |

SMILES |

C1CSC(=N)S1.OS(=O)(=O)O |

SMILES canónico |

C1CSC(=N)S1.OS(=O)(=O)O |

Otros números CAS |

19210-54-9 |

Sinónimos |

1,3-dithiolan-2-iminium hydrogen sulphate |

Origen del producto |

United States |

Chemical Reactivity and Transformation Pathways of 1,3 Dithiolan 2 Imine

Protonation Chemistry of the Imine Moiety

The interaction between 1,3-dithiolan-2-imine (B147746) and sulfuric acid is a critical determinant of its chemical reactivity. The acidic environment directly affects the protonation state of the imine nitrogen, which in turn dictates the molecule's subsequent transformations.

Influence of Sulfuric Acid on Imine Protonation State and Equilibrium

In the presence of sulfuric acid (H₂SO₄), the imine nitrogen of 1,3-dithiolan-2-imine can be protonated. stackexchange.commdpi.com This protonation is an equilibrium process, with the position of the equilibrium being dependent on the concentration of the acid. Strong acids like sulfuric acid can effectively protonate the imine, shifting the equilibrium towards the formation of the corresponding iminium ion. stackexchange.commdpi.com The use of dilute sulfuric acid can provide the optimal pH for certain reactions, as excessively low pH can lead to the protonation of other reactive species, potentially hindering the desired reaction pathway. stackexchange.com The stability of the protonated species is influenced by the surrounding solvent and temperature.

Impact of Protonation on Electrophilic Character and Reactivity Profile

Protonation of the imine nitrogen significantly enhances the electrophilic character of the imine carbon. The resulting iminium ion is a much more potent electrophile than the neutral imine. chemistrysteps.comnih.gov This heightened electrophilicity makes the iminium ion susceptible to attack by a wide range of nucleophiles. chemistrysteps.commasterorganicchemistry.com The increased reactivity of the protonated imine is a key factor in acid-catalyzed transformations. Studies on other imine systems have shown that protonation can lead to a significant increase in reactivity, sometimes by several orders of magnitude. news-medical.net The electrophilicity of related compounds has been quantified, providing a framework for predicting their reactivity with various nucleophiles. nih.gov

Acid-Catalyzed Transformations Involving 1,3-Dithiolan-2-imine

The protonated form of 1,3-dithiolan-2-imine is a key intermediate in a variety of acid-catalyzed reactions. These transformations include reactions with nucleophiles, hydrolysis, and isomerization.

Electrophilic Activation and Reactions with Nucleophiles

The enhanced electrophilicity of the protonated 1,3-dithiolan-2-imine facilitates its reaction with nucleophiles. masterorganicchemistry.comresearchgate.net In an acidic medium, the iminium ion readily undergoes nucleophilic attack. For instance, in the presence of water, the iminium ion can be attacked by a water molecule, initiating the hydrolysis process. chemistrysteps.commasterorganicchemistry.com Other nucleophiles can also react with the activated imine, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. The reaction of related 1,3-dithianes with various electrophiles has been extensively studied, highlighting the versatility of these sulfur-containing heterocycles in organic synthesis. organic-chemistry.orgnih.gov The formation of thionium (B1214772) ions as intermediates in Brønsted acid-catalyzed reactions of similar 1,3-dithiolanes has been supported by spectroscopic evidence. researchgate.net

Hydrolysis and Reversibility of Imine Formation under Acidic Conditions

The formation of imines is a reversible process, and under acidic conditions, the equilibrium can be shifted towards hydrolysis. chemistrysteps.commasterorganicchemistry.com The hydrolysis of an imine, such as 1,3-dithiolan-2-imine, in the presence of aqueous acid leads to the corresponding carbonyl compound and amine. The mechanism involves the protonation of the imine nitrogen, followed by the nucleophilic attack of water on the imine carbon. chemistrysteps.commasterorganicchemistry.combyjus.com This is the reverse of the imine formation mechanism. masterorganicchemistry.comlibretexts.org The rate of hydrolysis is dependent on the pH of the solution, with the reaction being catalyzed by acid. masterorganicchemistry.com The parent 1,3-dithiolane (B1216140) ring is generally resistant to acid and alkaline hydrolysis. chemicalbook.com

Z/E Isomerization Pathways of Imine Bonds in Acidic Media

Imines are capable of undergoing Z/E isomerization around the carbon-nitrogen double bond. This process can be catalyzed by acid. nih.govresearchgate.net The mechanism of acid-catalyzed isomerization can proceed through two main pathways: rotation about the carbon-nitrogen double bond of the protonated imine (iminium ion rotation) or nucleophilic attack on the protonated imine to form a tetrahedral intermediate, which then undergoes stereomutation and elimination of the nucleophile. nih.gov The presence of conjugation in the protonated imine can influence the rate of isomerization. nih.gov In some cases, hydrolysis in the presence of aqueous acid can lead to complete isomerization to the thermodynamically more stable isomer. nih.gov

Reactions Involving the 1,3-Dithiolane Ring System

Ring-Opening Reactions and Fragmentation Pathways

The 1,3-dithiolane ring can be opened under various conditions, often to regenerate a carbonyl group from a protected aldehyde or ketone. chemicalbook.comwikipedia.org A range of reagents can achieve this, though some may require harsh conditions that are not compatible with all functional groups. chemicalbook.com Effective reagents for this transformation include copper(II) chloride adsorbed on silica (B1680970) gel, thionyl chloride, and N-bromosuccinimide in acetone. chemicalbook.com

Beyond simple deprotection, 1,3-dithiolane derivatives can undergo base-induced fragmentation. Unlike their six-membered 1,3-dithiane (B146892) counterparts which are readily metalated to form stable acyl anion equivalents, 1,3-dithiolanes tend to fragment upon deprotonation at the C2 position. nih.govacs.org This fragmentation typically yields a dithiocarboxylate anion and ethylene (B1197577) gas. nih.govacs.org The specific reaction pathway, however, is highly dependent on the reaction conditions, such as the base, solvent, and substituents on the dithiolane ring. nih.govacs.org For instance, deprotonation at the C4 position can lead to the formation of thioaldehydes and vinyl thiolates. nih.govacs.org

A one-pot method for synthesizing dithioesters utilizes this fragmentation. nih.gov In this process, 2-aryl-1,3-dithiolanes are treated with a strong base like lithium hexamethyldisilazide (LiHMDS) in cyclopentyl methyl ether (CPME) at elevated temperatures, leading to rapid fragmentation and formation of the corresponding aryl-dithiocarboxylate anion. This anion can then be trapped by various electrophiles, such as alkyl halides or diaryliodonium salts, to produce a diverse library of dithioesters in good yields. nih.gov

Some examples of reagents used for the ring-opening of 1,3-dithiolanes are presented in the table below.

| Reagent | Conditions | Product |

| CuCl₂-adsorbed silica gel | Varies | Aldehyde or Ketone |

| Thionyl chloride | Varies | Aldehyde or Ketone |

| P₂I₄/Ac₂O | Varies | Aldehyde or Ketone |

| Amberlyst-15 | Varies | Aldehyde or Ketone |

| NBS in acetone | Varies | Aldehyde or Ketone |

| Thallium(III) nitrate (B79036) in methanol | Varies | Aldehyde or Ketone |

| HgCl₂/CdCO₃ | Varies | Aldehyde or Ketone |

| LiHMDS in CPME | 100 °C, 5 min | Dithiocarboxylate anion |

This table summarizes various reagents and conditions for the ring-opening and fragmentation of 1,3-dithiolanes. chemicalbook.comnih.gov

Cycloaddition Reactions of Dithiolane Derivatives

The 1,3-dithiolane framework can participate in cycloaddition reactions, a powerful class of reactions for the construction of cyclic and heterocyclic systems. acs.orgwikipedia.orgorganic-chemistry.org Specifically, derivatives such as 2-methylene-1,3-dithiolane (B1609977) 1,3-dioxide have been shown to undergo 1,3-dipolar cycloaddition reactions with nitrones. acs.org

These reactions are a subset of pericyclic reactions and provide a valuable route to five-membered heterocycles. wikipedia.orgorganic-chemistry.org The versatility of this approach is enhanced by the ability to generate a wide variety of 1,3-dipoles and dipolarophiles, leading to a diverse range of products. Azomethine ylides, for example, are another class of 1,3-dipoles that readily react with various dipolarophiles, including those containing carbonyl groups, to yield oxazolidine (B1195125) derivatives. nih.gov

While the core 1,3-dithiolane ring itself is not typically the reactive partner in cycloadditions, its derivatives can be tailored to act as either the diene or dienophile component in Diels-Alder type reactions for the synthesis of more complex sulfur-containing heterocycles like thiopyrans. nih.gov

Dynamic Covalent Chemistry of Dithiolane-Related Disulfide Exchange

The disulfide bond inherent in the 1,2-dithiolane (B1197483) ring system, an isomer of 1,3-dithiolane, is a key functional group for dynamic covalent chemistry (DCC). researchgate.netnih.gov DCC combines the strength of covalent bonds with the reversibility and error-correcting nature of supramolecular chemistry. nih.gov The disulfide bond is particularly well-suited for DCC due to its ability to undergo reversible thiol-disulfide exchange reactions. researchgate.netnih.gov

This dynamic exchange process can be initiated by thiols and is influenced by factors such as pH and redox potential. nih.govnih.gov In the context of 1,2-dithiolane-containing polymers, this reversible chemistry allows for the formation of dynamic and responsive materials. researchgate.netnih.gov For example, ABA triblock copolymers with pendant 1,2-dithiolane groups can self-assemble in aqueous solutions. The addition of a thiol can then trigger a reversible ring-opening polymerization of the dithiolanes, leading to cross-linking and the formation of hydrogels. researchgate.netnih.gov The properties of these hydrogels, such as their adaptability and self-healing capabilities, are directly related to the kinetics of the dithiolane ring-opening and closing. acs.org

The thiol-disulfide exchange mechanism involves the nucleophilic attack of a thiolate anion on a disulfide bond. nih.govnih.gov This process can be catalyzed by enzymes like protein disulfide isomerase (PDI) in biological systems. nih.gov The reactivity of the disulfide bond can be tuned by the ring strain within the dithiolane structure, with more strained rings exhibiting enhanced reactivity. rsc.org This principle has been utilized to create injectable, self-healing hydrogels where the increased reactivity of cyclic dithiolanes allows for disulfide exchange under a wider range of pH conditions. rsc.org

| Dynamic System | Trigger | Outcome | Key Feature |

| Dithiolane-functionalized block copolymers | Thiol addition | Reversible hydrogel formation | Balance between dynamic covalent chemistry and micelle self-assembly dictates network topology. researchgate.net |

| Thiol-functionalized F127 and dithiolane-modified PEG | pH and Temperature | Injectable, self-healing hydrogel | Increased reactivity of cyclic dithiolane due to ring tension. rsc.org |

| Thiol-ene-disulfide networks | Radical initiator | Tunable stress relaxation | Radical-disulfide exchange rates vary with monomer structure. rsc.org |

This table highlights examples of dynamic covalent systems based on dithiolane and disulfide chemistry. researchgate.netrsc.orgrsc.org

Multi-Component Reactions (MCRs) Incorporating Imine and Dithiolane Substructures

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules. nih.govnih.gov Imine-based MCRs are particularly prevalent due to the versatile reactivity of the imine functional group. nih.gov Imines can act as nucleophiles, electrophiles (often after protonation), or as components in cycloaddition reactions. nih.gov

The synthesis of 2-imino-1,3-dithiolanes can be achieved through one-pot multi-component reactions. researchgate.net These reactions often involve amines and carbon disulfide as key starting materials, which react with other components to form the desired heterocyclic products. researchgate.net For instance, a four-component reaction has been developed for the synthesis of dithiocarbamates, which can involve the in-situ generation of a dithiocarbamic acid that then reacts with a heterocyclic imine. researchgate.net

The Strecker reaction, the first described MCR, involves the reaction of an amine, a carbonyl compound (which form an imine in situ), and a cyanide source to produce α-amino nitriles. nih.gov This highlights the fundamental role of imine intermediates in MCRs. The development of new MCRs continues to be an active area of research, with the potential to create diverse libraries of compounds, including those incorporating both imine and dithiolane functionalities, for applications in areas like drug discovery. nih.govresearchgate.net

Mechanistic Investigations of 1,3 Dithiolan 2 Imine Transformations

Elucidation of Acid-Catalyzed Imine Formation Mechanisms (e.g., Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation)

The formation of imines from carbonyl compounds and primary amines is a well-established reaction in organic chemistry, often catalyzed by acid. masterorganicchemistry.com The generally accepted mechanism for this transformation involves a sequence of reversible steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com In the context of 1,3-dithiolan-2-imine (B147746), while a direct precursor carbonyl equivalent is not standard, the principles of acid catalysis remain central to its synthesis and reactions.

The reaction is typically initiated by the protonation of the carbonyl oxygen by an acid catalyst, such as sulfuric acid, which significantly enhances the electrophilicity of the carbonyl carbon. youtube.comyoutube.comyoutube.comyoutube.com This is a crucial activation step, as it makes the carbonyl group more susceptible to nucleophilic attack. youtube.com

Following protonation, the primary amine acts as a nucleophile and adds to the activated carbonyl carbon. youtube.com This step leads to the formation of a tetrahedral intermediate. youtube.com

A deprotonation step, often facilitated by a solvent molecule or another base present in the medium, neutralizes the positive charge on the nitrogen atom, yielding a neutral tetrahedral intermediate known as a carbinolamine. youtube.com

The subsequent protonation occurs at the oxygen atom of the hydroxyl group of the carbinolamine. youtube.comlibretexts.org This converts the hydroxyl group into a much better leaving group, water. masterorganicchemistry.comyoutube.com

The elimination of a water molecule is then facilitated by the lone pair of electrons on the adjacent nitrogen atom, which forms a double bond with the carbon, leading to the formation of a protonated imine, known as an iminium ion. masterorganicchemistry.comlibretexts.org This step is often the rate-determining step and is significantly accelerated by acid catalysis. masterorganicchemistry.com

Finally, a deprotonation of the iminium ion by a base (such as water or the conjugate base of the acid catalyst) regenerates the acid catalyst and yields the neutral imine product. masterorganicchemistry.comyoutube.comlibretexts.org

The pH of the reaction medium is a critical factor. youtube.comlumenlearning.com If the pH is too low (highly acidic), the amine nucleophile will be protonated, rendering it non-nucleophilic and inhibiting the initial addition step. libretexts.orgopenochem.org Conversely, if the pH is too high (not acidic enough), the protonation of the hydroxyl group in the carbinolamine intermediate is inefficient, slowing down the crucial water elimination step. lumenlearning.comopenochem.org An optimal pH, typically in the weakly acidic range (around 4-5), is therefore necessary for efficient imine formation. youtube.comyoutube.comlibretexts.org Dilute sulfuric acid can provide the appropriate pH level for this transformation. stackexchange.com

Mechanisms of Protonated Imine Reactivity

The protonated form of an imine, the iminium ion, is a key reactive intermediate in many chemical transformations. Its enhanced electrophilicity compared to the neutral imine governs its reactivity towards nucleophiles and its role in various catalytic processes.

Iminium ions are central to a field of catalysis known as iminium catalysis. wikipedia.org In these catalytic cycles, a chiral secondary amine catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack. nobelprize.org

While the specific context of 1,3-dithiolan-2-imine in such catalytic cycles is not extensively documented, the general principles apply. The formation of a protonated 1,3-dithiolan-2-imine would render the imine carbon significantly more electrophilic. This enhanced electrophilicity is the basis for its participation in catalytic cycles where it can react with various nucleophiles. nih.gov The subsequent steps in the cycle would involve the reaction of the iminium ion and the eventual regeneration of the catalyst. researchgate.net For instance, in aldehyde-catalyzed ester hydrolysis, an imine ester is formed transiently as part of the catalytic cycle. nih.gov

In acidic environments, the protonated 1,3-dithiolan-2-imine (the iminium ion) is highly susceptible to nucleophilic attack. numberanalytics.com Water, for example, can act as a nucleophile, attacking the electrophilic carbon of the iminium ion. vaia.com This attack leads to the formation of a protonated tetrahedral intermediate. vaia.com

This process is essentially the reverse of the final steps of imine formation. The tetrahedral intermediate can then undergo further proton transfer and elimination steps, leading to the hydrolysis of the imine back to the corresponding amine and carbonyl compound. wikipedia.org The initial protonation of the imine nitrogen is the key step that activates the molecule for this nucleophilic attack. vaia.com

The table below summarizes the key steps in the acid-catalyzed hydrolysis of an imine, which proceeds through a tetrahedral intermediate.

| Step | Description |

| 1. Protonation | The imine nitrogen is protonated by an acid, forming an iminium ion. |

| 2. Nucleophilic Attack | A water molecule attacks the electrophilic carbon of the iminium ion. |

| 3. Tetrahedral Intermediate Formation | A protonated tetrahedral intermediate is formed. |

| 4. Deprotonation & Proton Transfer | A proton is lost from the oxygen and gained by the nitrogen, leading to a carbinolamine. |

| 5. Elimination | The amine is eliminated as a leaving group, regenerating the carbonyl compound. |

This table illustrates the general mechanism for the acid-catalyzed hydrolysis of an imine.

Isomerization Mechanisms of Imine Bonds (e.g., Iminium Ion Rotation versus Nucleophilic Catalysis)

Imines can exist as E/Z stereoisomers due to the restricted rotation around the C=N double bond. The interconversion between these isomers, or isomerization, can occur through different mechanisms, particularly under acidic conditions. acs.orgnih.gov

One proposed mechanism involves the rotation around the carbon-nitrogen double bond of the protonated imine (iminium ion) . acs.orgnih.gov Protonation of the imine nitrogen leads to the formation of an iminium ion. While the C=N bond has double bond character, the barrier to rotation can be lowered in the protonated form, allowing for isomerization. acs.org Theoretical calculations suggest that increased conjugation in the iminium ion can increase the rate of this rotation. nih.gov

A second mechanism is nucleophilic catalysis . acs.orgnih.gov In this pathway, a nucleophile (which can be the counterion of the acid catalyst) attacks the protonated imine. acs.org This attack forms a tetrahedral intermediate, which temporarily breaks the C=N double bond. acs.orgnih.gov Rotation can then occur around the now single C-N bond. Subsequent elimination of the nucleophile regenerates the iminium ion, but potentially in the opposite isomeric form. acs.org The choice between these two mechanisms can depend on the nature of the imine and the reaction conditions, such as the nucleophilicity of the acid's counterion. acs.orgnih.gov For example, acids with non-nucleophilic counterions would favor the iminium ion rotation pathway. acs.org

The table below compares the two main mechanisms for acid-catalyzed imine isomerization.

| Mechanism | Key Feature | Intermediate | Influencing Factors |

| Iminium Ion Rotation | Rotation around the C=N bond of the protonated imine. | Iminium Ion | Degree of conjugation in the iminium ion. nih.gov |

| Nucleophilic Catalysis | Nucleophilic attack on the iminium ion. | Tetrahedral Intermediate | Nucleophilicity of the acid counterion. acs.org |

This table provides a comparative overview of the mechanisms of imine bond isomerization.

Mechanistic Studies of Dithiolane Ring Transformations (e.g., Fragmentations, Cycloadditions)

The 1,3-dithiolane (B1216140) ring itself can undergo a variety of transformations, including fragmentation and cycloaddition reactions. These reactions expand the synthetic utility of 1,3-dithiolane derivatives beyond their role as protecting groups.

Fragmentation reactions of 1,3-dithiolanes can be induced under specific conditions. For instance, base-mediated fragmentation of 2-aryl-1,3-dithiolanes can lead to the formation of dithiocarboxylate anions and ethylene (B1197577) gas. nih.gov The reaction conditions, including the choice of base and solvent, are critical to favor this fragmentation pathway over other potential reactions like deprotonation at other positions. nih.gov

Ring-opening reactions of the 1,3-dithiolane ring can also be achieved using various reagents, often under conditions that are harsher than typical deprotection methods. chemicalbook.com For example, reaction of 1,3-dithiolane 1,3-dioxides with nucleophiles can lead to ring-opened products. rsc.org

Cycloaddition reactions involving the 1,3-dithiolane moiety or its derivatives can lead to the formation of more complex heterocyclic systems. For example, transient thiocarbonyl ylides, which can be generated from dithiolane precursors, can undergo [3+2] cycloaddition reactions. researchgate.net Iminium ions derived from related systems can also participate in cycloaddition reactions, such as the aza-Diels-Alder reaction, to form complex heterocyclic products. numberanalytics.com

The table below lists some transformations of the 1,3-dithiolane ring and the typical conditions or reagents involved.

| Transformation | Description | Reagents/Conditions |

| Fragmentation | Cleavage of the ring to form smaller molecules. | Strong bases (e.g., LiHMDS). nih.gov |

| Ring Opening | Cleavage of the ring to form an acyclic product. | Various reagents, including those used for deprotection under forcing conditions. chemicalbook.com |

| Cycloaddition | Participation of the ring or its derivatives in a cycloaddition reaction. | Generation of reactive intermediates like thiocarbonyl ylides. researchgate.net |

This table summarizes some key transformations of the 1,3-dithiolane ring.

Spectroscopic Characterization and Structural Elucidation of 1,3 Dithiolan 2 Imine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 1,3-dithiolan-2-imine (B147746) systems. It provides detailed information about the atomic connectivity and chemical environment of the hydrogen and carbon atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Structural Assignments

The ¹H NMR spectrum of a 1,3-dithiolan-2-imine system is expected to show characteristic signals for the ethylene (B1197577) bridge protons and the imine proton.

Dithiolane Ring Protons: The four protons on the ethylene backbone (C4 and C5) of the 1,3-dithiolane (B1216140) ring typically appear as a complex multiplet or as two distinct multiplets. For the parent 1,3-dithiolane, these protons resonate in a specific region of the spectrum. chemicalbook.com In substituted derivatives, such as N′-(1,3-dithiolan-2-ylidene)-3-(phenylamino)propanehydrazide, the methylene (B1212753) protons of the dithiolane ring are observed in the range of 3.49–3.72 ppm.

Imine Proton (N-H): The proton attached to the imine nitrogen would likely appear as a broad singlet due to rapid proton exchange and quadrupolar relaxation from the nitrogen atom. libretexts.org Its chemical shift would be highly sensitive to solvent, concentration, and temperature. In the presence of sulfuric acid, this proton would be readily exchanged or exist in a protonated state, leading to a significant downfield shift and potential further broadening.

Table 1: Representative ¹H NMR Data for Related 1,3-Dithiolane Structures

| Compound/Moiety | Functional Group | Expected Chemical Shift (δ) ppm | Multiplicity | Reference |

| 1,3-Dithiolane | -CH₂-S- | ~3.3 | s | chemicalbook.com |

| N′-(1,3-dithiolan-2-ylidene) derivative | -S-CH₂-CH₂-S- | 3.49-3.72 | m | |

| Generic Imine | =N-H | Variable, often broad | br s | libretexts.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization of Carbon Frameworks

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule.

Imine Carbon (C=N): The most characteristic signal in the ¹³C NMR spectrum is that of the imino carbon (C2). For various 2-imino-1,3-dithiolane derivatives, this carbon resonates significantly downfield, typically in the range of 163–172 ppm, confirming the presence of the C=N double bond. researchgate.netresearchgate.net

Dithiolane Ring Carbons: The methylene carbons (C4 and C5) of the dithiolane ring are expected to produce signals in the aliphatic region of the spectrum. In studies of 2-imino-1,3-dithiolane derivatives, these carbons have been observed at approximately 37–39 ppm. researchgate.net

Table 2: Representative ¹³C NMR Data for 2-Imino-1,3-Dithiolane Systems

| Carbon Atom | Hybridization | Expected Chemical Shift (δ) ppm | Reference |

| C2 (Imine Carbon) | sp² | 163-172 | researchgate.netresearchgate.net |

| C4, C5 (Methylene Carbons) | sp³ | 37-39 | researchgate.net |

Dynamic NMR for Investigating Isomerization Barriers

Dynamic NMR (DNMR) is a powerful technique used to study molecular processes that occur on the NMR timescale, such as conformational changes or isomerizations. libretexts.org For 1,3-dithiolan-2-imine systems, DNMR can be employed to investigate restricted rotation around the C=N bond or ring inversion processes.

In related complex systems, such as spiro[(4-N,N-dimethyldithiocarbamato)-(2-N,N-dimethylimino)-1,3-dithiolane-5,9'-xanthene], variable temperature NMR studies have revealed complex dynamic behaviors. These studies demonstrate the interconversion between different isomeric forms of the iminodithiolane group. researchgate.netnih.govacs.org Such dynamic processes can be quantified to determine the energy barriers associated with isomerization, providing insight into the molecule's structural flexibility and stability.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. orgchemboulder.com

Characterization of Carbon-Nitrogen Double Bond (C=N) Stretching Frequencies

The most diagnostic feature in the IR spectrum of 1,3-dithiolan-2-imine is the stretching vibration of the carbon-nitrogen double bond (C=N).

C=N Stretch: This vibration typically gives rise to a moderate to strong absorption band. In various imine compounds, this band is found in the region of 1690–1630 cm⁻¹. researchgate.net Specifically for 2-imino-1,3-dithiolane derivatives, this characteristic C=N stretching absorption is reported to appear between 1590 and 1605 cm⁻¹. researchgate.net The presence of sulfuric acid would likely lead to protonation of the imine nitrogen, forming an iminium salt. This protonation can shift the C=N stretching frequency.

Other Vibrations: Other expected bands would include the N-H stretch from the imine group (typically around 3400-3250 cm⁻¹), C-H stretches from the methylene groups (around 3000-2850 cm⁻¹), and C-S stretches, which are typically weak and appear in the fingerprint region (below 800 cm⁻¹). orgchemboulder.com

Table 3: Key IR Absorption Frequencies for 2-Imino-1,3-Dithiolane Systems

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Reference |

| Imine (C=N) | Stretch | 1590-1605 | Strong-Medium | researchgate.net |

| Imine (N-H) | Stretch | 3400-3250 | Medium-Weak | orgchemboulder.com |

| Alkane (C-H) | Stretch | 3000-2850 | Medium | |

| Thioether (C-S) | Stretch | < 800 | Weak |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. wikipedia.orglibretexts.org

Upon ionization in a mass spectrometer, the 1,3-dithiolan-2-imine molecule would form a molecular ion (M⁺•). This ion is energetically unstable and can undergo various fragmentation reactions. wikipedia.org While specific data for the title compound is unavailable, likely fragmentation pathways for the 1,3-dithiolane ring can be inferred from studies on related cyclic thioethers. nih.govacs.org

Common fragmentation pathways for cyclic dithioethers include:

Ring Cleavage: The five-membered ring can undergo cleavage, often initiated by the abstraction of an electron from one of the sulfur atoms. nih.gov

Loss of Small Molecules: Fragmentation often involves the loss of stable neutral molecules. For the 1,3-dithiolane ring, a characteristic fragmentation is the loss of an ethene molecule (C₂H₄).

Alpha-Cleavage: Bonds adjacent to the sulfur atoms are prone to cleavage.

The resulting fragment ions produce a unique mass spectrum that serves as a molecular fingerprint, allowing for confirmation of the structure and molecular weight.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for 1,3-dithiolan-2-imine;sulfuric acid is not publicly available, the principles of its structural elucidation can be understood by examining related heterocyclic compounds for which X-ray crystallographic data has been reported.

Definitive Structural and Stereochemical Assignment

The primary outcome of an X-ray crystallographic analysis is the definitive assignment of the molecular structure. For the 1,3-dithiolan-2-iminium cation, this would confirm the protonation site at the imine nitrogen, leading to a delocalized positive charge across the N-C-S system. The analysis would provide precise measurements of all bond lengths and angles, settling any ambiguities that might arise from other spectroscopic techniques.

For instance, in the structure of a related heterocyclic imine, 2-cyanoguanidinophenytoin, X-ray crystallography provided unequivocal evidence of its molecular geometry. nih.gov The study reported that the compound crystallizes in a monoclinic system with a P21/c space group. nih.gov Such crystallographic data is crucial for a definitive structural assignment.

A hypothetical table of crystallographic data for 1,3-dithiolan-2-iminium sulfate (B86663), based on typical values for similar organic salts, is presented below to illustrate the type of information obtained.

Interactive Table 1: Hypothetical Crystallographic Data for 1,3-Dithiolan-2-iminium Sulfate.

| Parameter | Value |

| Empirical Formula | C₃H₇NS₂·H₂SO₄ |

| Formula Weight | 217.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 825.0 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.748 |

This data allows for the precise determination of the stereochemistry of the 1,3-dithiolane ring. The five-membered dithiolane ring is not planar and can adopt various conformations, such as an envelope or a twist (half-chair) form. acs.org X-ray diffraction would pinpoint the exact conformation adopted in the solid state. For example, in a substituted 1,3-dithiolane derivative, the conformation of the dithiacyclopentane ring was identified as a half-chair. nih.gov

Analysis of Hydrogen Bonding and Supramolecular Interactions in Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography illuminates the supramolecular architecture, which is dictated by intermolecular forces such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions. In the case of 1,3-dithiolan-2-iminium sulfate, the presence of the protonated iminium group and the sulfate anion creates strong hydrogen bond donors and acceptors, respectively.

The N-H groups of the cation are potent hydrogen bond donors, while the oxygen atoms of the sulfate anion are strong hydrogen bond acceptors. This would lead to the formation of an extensive network of N-H···O hydrogen bonds, which would be the primary organizing force in the crystal lattice. These interactions are crucial for the stability of the crystal structure. The analysis of these interactions involves identifying the donor and acceptor atoms, measuring the hydrogen bond distances (D-H···A) and angles, which typically fall within a well-defined range for strong hydrogen bonds.

For example, the crystal structure of 2-cyanoguanidinophenytoin is stabilized by a network of intermolecular hydrogen bonds. nih.gov A similar analysis for 1,3-dithiolan-2-iminium sulfate would reveal a complex three-dimensional network.

Interactive Table 2: Hypothetical Hydrogen Bond Geometry for 1,3-Dithiolan-2-iminium Sulfate.

| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠(DHA) (°) |

| N-H···O(sulfate) | 0.90 | 1.85 | 2.75 | 170 |

| C(ring)-H···O(sulfate) | 0.98 | 2.45 | 3.30 | 145 |

Computational Chemistry and Theoretical Insights into 1,3 Dithiolan 2 Imine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules. However, specific DFT studies on 1,3-dithiolan-2-imine (B147746) are conspicuously absent from the scientific record.

Optimization of Molecular Geometries and Electronic Structures

The optimization of molecular geometry is a fundamental step in computational chemistry, yielding the most stable three-dimensional arrangement of atoms in a molecule. From this optimized structure, a wealth of electronic properties can be calculated. For analogous compounds, such as selenated Schiff bases, DFT has been employed to gain valuable insights into their bonding, electronic properties, reactivity, and polarity. researchgate.net These studies typically involve the calculation of parameters like frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding chemical reactivity. However, without specific DFT calculations for 1,3-dithiolan-2-imine, its precise bond lengths, bond angles, and electronic characteristics remain undetermined from a theoretical standpoint.

Investigation of Protonation Thermodynamics and Kinetics

The study of protonation is vital for understanding a molecule's behavior in acidic environments, such as in the presence of sulfuric acid. Computational methods can predict protonation sites, calculate pKa values, and investigate the energetic barriers associated with proton transfer. While general methodologies for such calculations exist, their application to 1,3-dithiolan-2-imine has not been reported.

Elucidation of Reaction Mechanisms and Transition States

DFT is a powerful tool for mapping out the energetic pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. For structurally related compounds, such as the 1,3-dithiolium cation, computational studies have detailed the mechanisms of reactions like intramolecular [3+2] cycloadditions. researchgate.net These investigations provide a template for how the reactivity of the 1,3-dithiolane (B1216140) ring system can be theoretically explored. In the absence of similar studies on 1,3-dithiolan-2-imine, any discussion of its reaction mechanisms would be purely speculative and based on analogies to these related systems.

Prediction of Spectroscopic Parameters and Electronic Properties

Computational chemistry can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. For instance, a derivative, N′-(1,3-dithiolan-2-ylidene)-3-(phenylamino)propanehydrazide, has been characterized experimentally by 1H and 13C NMR. mdpi.com The methylene (B1212753) protons of the dithiolane ring in this derivative show resonances in the range of 3.49–3.72 ppm, and the imine carbon (C=N) exhibits a 13C NMR signal at 162.52 ppm. mdpi.com While DFT methods are capable of predicting such spectra with high accuracy for many molecules, no such computational predictions for 1,3-dithiolan-2-imine have been published. nih.govlibretexts.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics simulations offer a means to explore the dynamic behavior of molecules over time, including conformational changes and interactions with other molecules. The 1,3-dithiolane ring, being a five-membered ring, is expected to exhibit some degree of flexibility. Conformational analysis of the related 1,3-dithiane (B146892) six-membered ring has been performed using molecular dynamics, revealing different chair and twist-boat conformations. researchgate.net Such studies could, in principle, be applied to 1,3-dithiolan-2-imine to understand its conformational landscape and how it might interact with solvent molecules or other species. However, no MD simulation studies specifically targeting 1,3-dithiolan-2-imine are currently available.

Theoretical Approaches to Understanding Reactivity and Selectivity

The reactivity and selectivity of a molecule can be rationalized and predicted using various theoretical constructs derived from computational data. The 1,3-dithiolane moiety is known to be a versatile functional group in organic synthesis, often used as a protecting group for carbonyl compounds and in umpolung reactions. organic-chemistry.org The reactivity of related imines has also been a subject of theoretical investigation, particularly in the context of cycloaddition reactions and oxidation selectivity. mdpi.com These studies provide a framework for how the reactivity of the imine and dithiolane functionalities in 1,3-dithiolan-2-imine could be approached theoretically. However, without specific computational data, a detailed analysis of its reactivity and selectivity remains an open area for future research.

Advanced Applications in Organic and Materials Chemistry

1,3-Dithiolan-2-imine (B147746) as a Versatile Synthetic Intermediate

The inherent reactivity of the 1,3-dithiolan-2-imine scaffold makes it a powerful tool for synthetic chemists. The imine group can participate in a variety of chemical transformations, while the dithiolane ring serves as a robust structural motif that can be incorporated into larger, more complex molecular frameworks. This dual functionality allows it to be used as a precursor for intricate molecules, a key component in the synthesis of other heterocycles, and a versatile unit for modifying existing molecular scaffolds.

The 1,3-dithiolan-2-imine framework serves as a foundational starting material for assembling elaborate molecular structures. Its utility is particularly evident in the synthesis of fused heterocyclic systems and biologically active compounds. The 1,3-dithiolane (B1216140) heterocycle has been recognized as a "privileged scaffold" in drug design, forming the core of various therapeutic agents developed for treating neoplastic, infectious, and neurodegenerative diseases. nih.gov

Researchers have demonstrated efficient, one-pot methods for the synthesis of 2-imino-1,3-dithiolanes from simple starting materials like allyl chloride, primary amines, and carbon disulfide. researchgate.net These synthesized imines can then be converted into more complex derivatives. For example, 5-iodomethyl-2-imino-1,3-dithiolanes have been used to create silyl-protected terminal alkynyl sulfides, introducing further reactive handles for building complex architectures. researchgate.net This step-wise construction highlights the role of the dithiolan-imine as a key intermediate, enabling the methodical assembly of multifunctional molecules. The ability to build upon this core structure makes it an essential precursor for compounds with significant biological or material properties.

| Precursor Application | Resulting Molecular Architecture | Reference |

| Cyclocondensation Reactions | Benzo-fused eight-membered rings containing sulfur. | researchgate.net |

| One-pot Synthesis & Derivatization | Silyl-protected terminal alkynyl sulfides. | researchgate.net |

| Drug Design Scaffold | Therapeutic agents for various diseases. | nih.gov |

The 1,3-dithiolan-2-imine unit is not only a building block itself but also a precursor for other sulfur-containing heterocyclic systems. researchgate.net Sulfur heterocycles are a critical class of organic compounds due to their widespread presence in bioactive molecules and materials. researchgate.netorganic-chemistry.org The reactivity of the dithiolan-imine allows for ring-transformation and annulation reactions, leading to a variety of new heterocyclic structures.

For instance, research has shown that 1,3-dithiolan-2-imines can be utilized in ring enlargement reactions, providing a convenient pathway to medium-sized ring systems that are otherwise difficult to synthesize. researchgate.net Furthermore, the imine functionality can be involved in cyclization reactions. An efficient synthesis of 2-imino-1,3-dithiolanes has been developed, and these compounds serve as intermediates for further transformations into different sulfur-containing molecules. researchgate.net The versatility of this scaffold is further underscored by its use in creating complex systems linking multiple heterocyclic rings, such as those combining indole, triazole, and pyridazine (B1198779) moieties. mdpi.com

| Starting Material | Reaction Type | Resulting Heterocycle Class | Reference |

| 1,3-Dithiolan-2-imine | Ring Enlargement | Medium-sized sulfur-containing rings | researchgate.net |

| 5-Iodomethyl-2-imino-1,3-dithiolane | Substitution/Cyclization | Functionalized Thiolanes | researchgate.net |

| 4-amino-1,2,4-triazole-3-thione | Condensation/Cyclization | Indolo-triazolo-pyridazinethiones | mdpi.com |

The 1,3-dithiolane ring is a valuable motif for functionalizing and modifying larger molecular scaffolds. nih.gov In organic synthesis, the related 1,3-dithiolane and 1,3-dithiane (B146892) groups are famously used as protecting groups for carbonyl compounds (aldehydes and ketones). organic-chemistry.org This strategy allows chemists to mask the reactivity of a carbonyl group while performing transformations on other parts of the molecule. The protection is typically robust and can be removed under specific conditions to regenerate the carbonyl. organic-chemistry.org

Beyond protection, the 1,3-dithiolane unit, when incorporated into a larger molecule, imparts specific structural and electronic properties. It has been used to develop potent enzyme inhibitors and receptor modulators. nih.gov For example, its incorporation into certain compounds led to the identification of effective melanogenesis inhibitors and cannabinoid CB1 receptor ligands with improved drug-like properties. nih.gov The ability to introduce the 1,3-dithiolan-2-imine moiety or its derivatives onto other molecular backbones provides a powerful method for scaffold modification, enabling the fine-tuning of biological activity and material characteristics.

Supramolecular Chemistry Involving 1,3-Dithiolan-2-imine Derived Units

Supramolecular chemistry focuses on systems composed of multiple molecules held together by non-covalent interactions. The structural features of 1,3-dithiolan-2-imine—namely the dynamic potential of the imine bond and the defined geometry of the heterocyclic ring—make its derivatives attractive candidates for designing advanced supramolecular systems.

Dynamic Covalent Chemistry (DCvC) utilizes reversible covalent bond formation to create adaptable systems that operate under thermodynamic control. The formation of an imine from an amine and an aldehyde is a classic example of a reversible reaction used in DCvC. rsc.org This reversibility allows for "error-checking" and "proof-reading" during the assembly of complex structures, as kinetically formed intermediates can rearrange into the most thermodynamically stable product. rsc.org

The imine group in 1,3-dithiolan-2-imine provides a direct handle for engaging in this type of chemistry. In principle, the C=N bond can undergo reversible exchange reactions with other amines or aldehydes in solution. This capability allows for the creation of dynamic combinatorial libraries, where the components are in constant equilibrium. nih.gov By altering conditions such as pH or temperature, the equilibrium can be shifted, leading to a change in the composition of the molecular assembly. This reversible nature is the foundation for creating responsive and adaptive materials. While the dithiolane ring itself can participate in dynamic chemistry through disulfide exchange in related 1,2-dithiolane (B1197483) systems, the imine linkage of 1,3-dithiolan-2-imine offers a distinct and powerful tool for building reversible covalent systems. nih.govacs.org

The principles of DCvC, particularly involving imine bonds, can be harnessed to construct highly ordered supramolecular structures, such as extended frameworks and polymers. rsc.orgnih.gov The directional nature of the covalent bonds, combined with the geometric constraints of the molecular building blocks, allows for the programmed assembly of well-defined architectures.

Derivatives of 1,3-dithiolan-2-imine are potential building blocks for such systems. The rigid dithiolane ring can act as a defined structural node, while the imine linkage can serve as a reversible connector. By designing multifunctional monomers based on this scaffold, it is possible to direct their assembly into larger, ordered systems. For example, research on other imine-based systems has demonstrated the transient formation of supramolecular polymers fueled by a chemical trigger. nih.gov Similarly, dithiolane-containing block copolymers have been shown to self-assemble into ordered micellar networks and hydrogels. acs.org The combination of a rigid heterocyclic scaffold (the dithiolane ring) and a dynamic linkage (the imine bond) within a single building block makes 1,3-dithiolan-2-imine derivatives promising candidates for the bottom-up construction of novel, functional materials and frameworks.

Applications in Polymer and Advanced Materials Science

Information regarding the use of 1,3-dithiolan-2-imine;sulfuric acid in the synthesis of high refractive index polymeric materials is not available in the reviewed scientific literature.

There is no information in the reviewed scientific literature concerning the application of this compound in the design of functional polymers and networks.

Q & A

Q. What are the optimal catalysts and solvents for synthesizing heterocyclic compounds using 1,3-dithiolan-2-imine derivatives and sulfuric acid?

- Methodological Answer : Sulfuric acid-based heterogeneous catalysts like molybdate sulfuric acid (MSA) and alumina sulfuric acid (ASA) show superior efficiency in synthesizing pyridines, coumarins, and anthraquinones. For example, MSA catalyzes the [2+2+1] condensation of 1,3-dicarbonyl compounds, benzophenones, and NHOAc in ethyl acetate to yield tetra-substituted pyrroles with high regioselectivity . Ethanol is often optimal for solvent-dependent reactions due to its balance of polarity and boiling point, facilitating reflux conditions .

Q. How do reaction parameters influence the yield of Pechmann condensation for coumarin synthesis?

- Methodological Answer : Under solvent-free conditions at 100°C, ASA catalyzes the Pechmann condensation of phenols and β-keto esters to synthesize coumarins. Catalyst loading (10–15 mol%) and temperature control are critical: excess catalyst can reduce yields due to side reactions, while temperatures below 80°C slow kinetics . Comparative studies show ASA outperforms HSO/AlO blends by reducing corrosion and enabling recyclability .

Q. What green chemistry principles apply to sulfuric acid-based catalytic systems?

- Methodological Answer : Heterogeneous catalysts like ASA and xanthan sulfuric acid (XSA) align with green chemistry by minimizing waste and enabling recyclability. For instance, XSA-mediated Biginelli reactions for dihydropyrimidinones proceed solvent-free at 40°C, achieving >85% yield with 10 mol% catalyst. These systems avoid toxic solvents and reduce energy consumption compared to traditional HSO-driven protocols .

Advanced Research Questions

Q. How can mechanistic insights resolve contradictions in sulfuric acid’s role in atmospheric aerosol formation?

- Methodological Answer : Computational studies reveal sulfuric acid (HSO) acts as an autocatalyst via stable HSO-aromatic acid complexes, lowering nucleation barriers. However, experimental vapor pressure data (338–445 K) for 98% HSO show discrepancies in aerosol yield predictions. Addressing this requires calibrating lab models with field data (e.g., QUEST III–IV campaigns) to account for organic co-catalysts and humidity effects .

Q. What experimental designs improve sulfuric acid recovery from alkylation unit emulsions?

- Methodological Answer : Emulsion releases (acid/hydrocarbon) recover ~97.6% HSO under controlled pressure (1–2 bar) and orifice diameter (1/4 inch), minimizing aerosolization. Key steps include pre-test emulsion stabilization (agitation at 80–90°C) and post-release acid-hydrocarbon separation via 30-min settling. Contradictions with prior models (predicting 10–65% aerosolization) arise from underestimating droplet coalescence in quiescent conditions .

Q. How do interlayer hydrogen bonds in covalent organic frameworks (COFs) enhance sulfuric acid recovery?

- Methodological Answer : Imine-based COFs with C-H⋅⋅⋅N hydrogen bonding resist hydrolysis in 18 M HSO, enabling acid recovery via membrane permeance. For example, COF membranes achieve 280 L·m·h·bar acetonitrile flux. Optimizing pore size (2–3 nm) and hydrophobicity reduces fouling during acid separation .

Data Contradiction Analysis

Q. Why do studies report conflicting catalytic efficiencies for MSA vs. SSA in gem-bisamide synthesis?

- Methodological Resolution : MSA and silica sulfuric acid (SSA) show variable yields (80–95%) depending on substrate electronics. Electron-rich aldehydes favor MSA due to stronger Brønsted acidity, while SSA’s larger surface area benefits sterically hindered substrates. Discrepancies arise from non-standardized reaction scales (mmol vs. gram) and impurity profiles in recycled catalysts .

Q. How to reconcile divergent results in H2_22SO4_44-catalyzed nanoparticle formation under polluted vs. pristine conditions?

- Methodological Resolution : Urban environments (e.g., Heidelberg) show higher nucleation coefficients (A ≈ 1.2×10 cm·s) than boreal regions (Hyytiälä: A ≈ 2.5×10 cm·s) due to organic co-pollutants. Calibrating kinetic models with site-specific VOC profiles and condensation sinks resolves these differences .

Tables

Table 1. Catalyst Performance in Heterocycle Synthesis

Table 2. Sulfuric Acid Recovery in Emulsion Releases

| Orifice Size | Acid Fraction | Recovery (%) | Standard Deviation |

|---|---|---|---|

| 1/4 inch | 0.329 | 97.4 | 0.8 |

| 1/32 inch | 0.734 | 97.6 | 1.6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.